![molecular formula C10H12N6O2S B2696633 2-[(4-乙基-6-氧代-1,6-二氢嘧啶-2-基)硫代]-N-(4H-1,2,4-三唑-3-基)乙酰胺 CAS No. 1116071-23-8](/img/structure/B2696633.png)
2-[(4-乙基-6-氧代-1,6-二氢嘧啶-2-基)硫代]-N-(4H-1,2,4-三唑-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate has been synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides, whereas its reactions with hydrazine hydrate and aniline afforded 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively .科学研究应用
晶体结构分析
相关 2-[(二氨基嘧啶-2-基)硫代]乙酰胺的晶体结构已被研究,揭示了关于硫代乙酰胺桥的折叠构象。这种详细的分析有助于理解类似化合物的分子相互作用和稳定性(S. Subasri 等人,2016 年;S. Subasri 等人,2017 年)。
合成和生物活性评估
新型硫代嘧啶-葡萄糖醛酸化合物的合成和评估显示出有希望的生物活性,表明类似化合物在治疗应用中的潜力(R. Wanare,2022 年)。此外,已合成并测试了具有相似结构的化合物以了解其抗癌活性,从而深入了解此类化合物的治疗潜力(V. Horishny 等人,2021 年)。
抗菌和抗病毒应用
几项研究已合成并评估了嘧啶-三唑衍生物的抗菌和抗病毒活性,证明了它们在解决各种微生物和病毒感染方面的潜力(J.J. Majithiya 和 B. Bheshdadia,2022 年)。例如,已合成并表征出具有相似结构框架的新型抗病毒分子,突出了它们在对抗 COVID-19 中的潜力(S. Mary 等人,2020 年)。
治疗靶点的酶抑制
已探索与给定化学结构相关的经典和非经典化合物的构思和合成,作为二氢叶酸还原酶 (DHFR) 等治疗靶点的有效抑制剂,在癌症治疗中显示出显着的潜力(A. Gangjee 等人,2007 年;A. Gangjee 等人,2008 年)。
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c1-2-6-3-7(17)15-10(13-6)19-4-8(18)14-9-11-5-12-16-9/h3,5H,2,4H2,1H3,(H,13,15,17)(H2,11,12,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIGTAYVBGFTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。